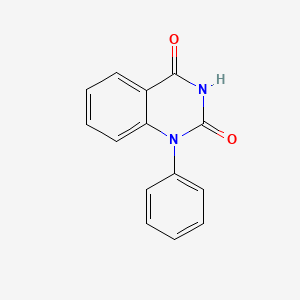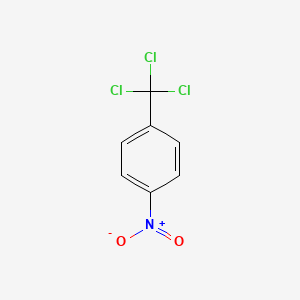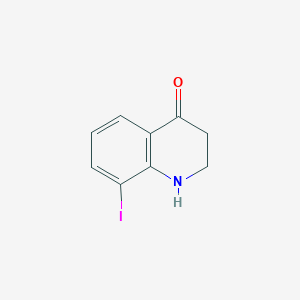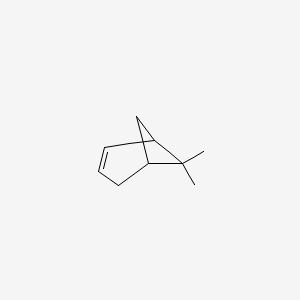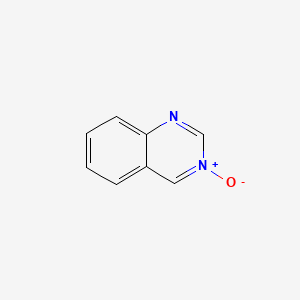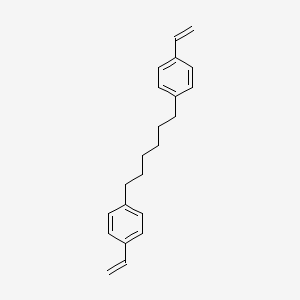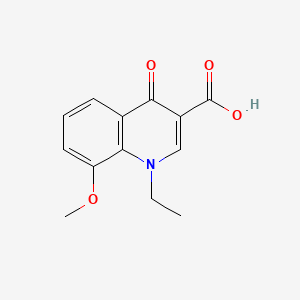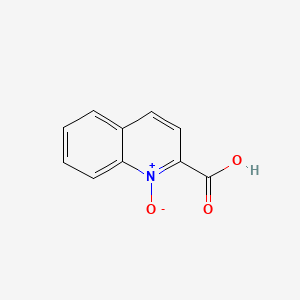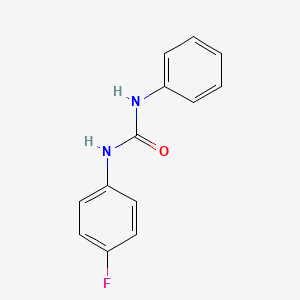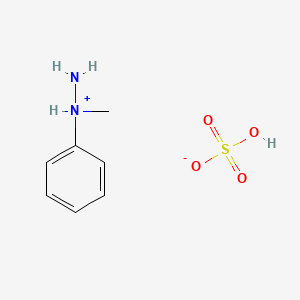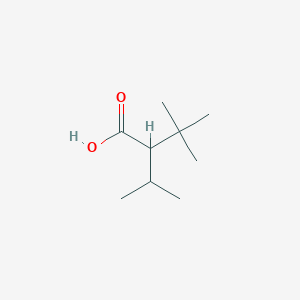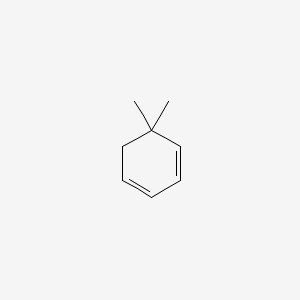
5,5-Dimethyl-1,3-cyclohexadiene
Descripción general
Descripción
Dimedone is a highly sensitive and specific reagent used primarily for the determination of aldehydes. Its advantages include environmental friendliness, high yields, and a straightforward workup procedure . The compound’s chemical formula is (CH₃)₂C₆H₆(=O)₂ , and it has a molecular weight of 140.18 g/mol .
Synthesis Analysis
Dimedone can be synthesized through various methods, including condensation reactions with aromatic aldehydes in ethylene glycol . The synthesis process involves the formation of a cyclic diketone structure.
Molecular Structure Analysis
The molecular structure of Dimedone consists of a cyclohexane ring with two methyl groups (CH₃) attached to adjacent carbon atoms. The carbonyl groups (=O) are positioned at the 1 and 3 positions on the cyclohexane ring .
Chemical Reactions Analysis
- Condensation with Aldehydes : Dimedone reacts with aldehydes to form 1,3-diketones . This reaction is widely used for aldehyde detection and quantification .
- Michael Addition : Dimedone undergoes Michael addition reactions with active methylene compounds, leading to the formation of complex products .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Thermal Transformations
5,5-Dimethyl-1,3-cyclohexadiene undergoes significant transformations under specific thermal conditions. A notable change is the intramolecular shift of the methyl group at temperatures ranging from 420 to 530°C, which leads to the formation of 1,5-dimethyl-1,3-cyclohexadiene. This diene undergoes further isomerization to establish a thermodynamic equilibrium. Additionally, aromatization occurs at temperatures above 420°C, resulting in the formation of toluene, and at 460°C and higher, there's partial dehydrogenation to m-xylene (Mironov, Fedorovich, & Akhrem, 1973).
Synthesis and Configuration
The synthesis and configuration of 5,5-dimethyl-1,3-cyclohexadiene involve the hydrogenation of dimedone, which yields 5,5-dimethyl-1,3-cyclohexanediol with a cis-configuration. Dehydration of this compound using phthalic anhydride provides a convenient method for synthesizing 5,5-dimethyl-1,3-cyclohexadiene (Mironov, Fedorovich, & Akhrem, 1973).
Intense Femtosecond Laser Pulse Interaction
Studies on the interaction of 5,5-Dimethyl-1,3-cyclohexadiene with intense femtosecond laser pulses have revealed insights into the formation of parent and fragment ions. The molecule's structure influences its behavior under such conditions, with some molecules showing heavy fragmentation and others exhibiting parent ion dominance (Harada et al., 2001).
Surface Reaction Mechanisms
The surface reaction mechanisms of 1,3-cyclohexadiene on silicon surfaces have been explored, revealing different reaction channels leading to various surface products. This understanding is crucial for interpreting experimental results and highlights the significant impact of first-neighbor interactions on these surface chemical reactions (Lee, Choi, & Gordon, 2005).
Crystal Structure Analysis
Analysis of the crystal structure of 5,5-dimethyl-1,3-cyclohexanedione (a related compound) at low temperatures has been performed. This study provides valuable insights into the molecule's geometry and interactions, crucial for understanding its physical and chemical properties (Bolte & Scholtyssik, 1997).
Photoisomerization and Photocyclization
Research on the photoisomerization and photocyclization of derivatives of 5,5-dimethyl-1,3-cyclohexadiene in low-temperature argon matrices has shown that these processes are influenced by factors such as irradiation wavelength and molecular structure (Ujike, Akai, Kudoh, & Nakata, 2005).
Propiedades
IUPAC Name |
5,5-dimethylcyclohexa-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-8(2)6-4-3-5-7-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYVJUSBRARRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446677 | |
| Record name | 5,5-dimethyl-1,3-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-1,3-cyclohexadiene | |
CAS RN |
33482-80-3 | |
| Record name | 5,5-dimethyl-1,3-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




